An In-depth Technical Guide to 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene: Molecular Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental molecular data with plausible synthetic strategies and predictive analytical characterizations, offering a robust resource for researchers in the field.
Core Molecular Attributes
1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene possesses a unique combination of functional groups that contribute to its chemical reactivity and potential biological activity. The core structure consists of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom.
Molecular Structure and Formula
The chemical structure of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is characterized by a benzene ring with substituents at positions 1, 2, 4, and 5. The systematic IUPAC name is 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene.
Molecular Formula: C₁₁H₁₄ClFO[1]
Molecular Weight: 216.68 g/mol [1]
CAS Number: 1805743-22-9[1]
Below is a two-dimensional representation of the molecular structure:
Caption: 2D structure of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClFO | [1] |
| Molecular Weight | 216.68 g/mol | [1] |
| CAS Number | 1805743-22-9 | [1] |
| Purity | ≥ 98% | [1] |
| Appearance | (Not specified, likely a liquid or low-melting solid) | - |
| Boiling Point | (Not determined) | - |
| Melting Point | (Not determined) | - |
| Solubility | (Expected to be soluble in organic solvents) | - |
Proposed Synthetic Pathway
Rationale for the Synthetic Approach
The Friedel-Crafts acylation is a robust and widely used method for introducing an acyl group onto an aromatic ring.[2][3][4][5] The ethoxy and fluoro substituents on the starting material are ortho-, para-directing groups. The steric hindrance from the fluorine atom at position 2 would likely direct the incoming acyl group to the less hindered position 5 (para to the fluorine and ortho to the ethoxy group). However, the ethoxy group is a stronger activating group than fluorine, and its directing effect to the ortho position (position 3) would also be significant. The position of the chloropropyl group at the 1-position suggests that the acylation occurs ortho to the ethoxy group and meta to the fluorine. Subsequent reduction of the ketone to a methylene group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.[4]
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene.
Experimental Protocol (Generalized)
Step 1: Friedel-Crafts Acylation of 4-Ethoxy-2-fluorobenzene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Aromatic Substrate Addition: To this mixture, add a solution of 4-ethoxy-2-fluorobenzene (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane) two to three times.
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(4-ethoxy-2-fluorophenyl)-3-chloropropan-1-one. This intermediate may be purified further by column chromatography on silica gel.
Step 2: Ionic Hydrogenation of the Ketone
-
Reaction Setup: In a round-bottom flask, dissolve the crude or purified ketone from Step 1 in a suitable solvent such as trifluoroacetic acid.
-
Reducing Agent Addition: To this solution, add triethylsilane (2-3 equivalents) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene, can be purified by column chromatography.
Predictive Spectroscopic Analysis
While experimental spectra for 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene are not publicly available, its spectral characteristics can be predicted based on its structure and known data for similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the chloropropyl chain.
-
Aromatic Protons (δ 6.7-7.2 ppm): Three signals are expected in this region, corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both fluorine and the adjacent protons.
-
Ethoxy Group (δ 1.4 ppm, quartet; δ 4.0 ppm, triplet): The methyl protons will appear as a triplet, and the methylene protons as a quartet.
-
Chloropropyl Group (δ 2.0-2.2 ppm, quintet; δ 2.8-3.0 ppm, triplet; δ 3.6-3.8 ppm, triplet): The three methylene groups will give rise to these signals, with the methylene group attached to the chlorine atom being the most downfield.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.
-
Ethoxy Group (δ ~15 ppm, CH₃; δ ~64 ppm, CH₂): Two signals corresponding to the methyl and methylene carbons.
-
Chloropropyl Group (δ ~30-45 ppm): Three signals for the three methylene carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-O stretching (ether): ~1040-1250 cm⁻¹ (strong)
-
C-F stretching: ~1100-1200 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 216. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak.[6][7] Fragmentation patterns would likely involve the loss of the chloropropyl side chain and other characteristic cleavages.
Applications in Drug Development and Medicinal Chemistry
Substituted fluorinated aromatic compounds are of significant interest in drug discovery. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8][9][10] The chloropropyl chain provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
The 1-(3-chloropropyl)-4-ethoxy-2-fluorobenzene scaffold could be a valuable intermediate for the synthesis of novel therapeutic agents targeting a range of biological targets. The ethoxy group can also influence the pharmacokinetic profile of a molecule. For instance, similar chloropropyl-substituted compounds have been investigated as precursors for various biologically active molecules.[11]
Safety and Handling
As with any chemical compound, 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene is a multifaceted chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a thorough overview of its molecular structure, physicochemical properties, a plausible synthetic route, and predicted analytical data. The insights presented herein are intended to facilitate further research and application of this compound in the development of novel molecules with desired chemical and biological properties.
References
-
Capot Chemical. Specifications of 1-(3-Chloropropyl)-4-ethoxy-2-fluorobenzene. [Link]
-
PubChem. 1-(3-Chloropropoxy)-4-fluorobenzene. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
University of Colorado Boulder. Spectroscopy Infrared Spectra. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Professor Dave Explains. Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
NIST WebBook. Benzene, 1-chloro-4-ethoxy-. [Link]
-
SciSpace. Synthesis and Molecular Docking Study of 1-(3-Chloropropyl)-3,5-Bis((E) -. [Link]
-
ResearchGate. A, B Mass spectra of the derivative of fl uoride (A) and chlorobenzene (internal standard, IS) (B). [Link]
-
ScienceLink. 'Fluoride drugs' can now be made without PFAS. [Link]
-
European Pharmaceutical Review. New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]
-
University of Calgary. Ch13 - Sample IR spectra. [Link]
-
University of Missouri–St. Louis. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
-
YouTube. 13.04 Isotopic Abundance in Mass Spectrometry. [Link]
-
San Francisco State University. Mass Spectra of THMs and Fluorobenzene. [Link]
Sources
- 1. 1-(3-Chloropropoxy)-4-fluorobenzene | C9H10ClFO | CID 74391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. US5208394A - Process for producing chlorofluorobenzenes - Google Patents [patents.google.com]
- 10. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 11. scispace.com [scispace.com]
